molecular formula C10H11N3O2S B4087808 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

Cat. No.: B4087808
M. Wt: 237.28 g/mol
InChI Key: NFRYQRVIKCESCQ-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is a heterocyclic compound that features a fused imidazole and benzimidazole ring system. This compound is of significant interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry. The presence of the methylsulfonyl group enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with appropriate sulfonylating agents. One common method includes the reaction of 2-aminobenzimidazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield. The use of automated systems can also help in maintaining consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-(Methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit COX-2 makes it a valuable compound in the development of anti-inflammatory drugs with reduced side effects compared to non-selective inhibitors .

Properties

IUPAC Name

3-methylsulfonyl-1,2-dihydroimidazo[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-16(14,15)13-7-6-12-9-5-3-2-4-8(9)11-10(12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRYQRVIKCESCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN2C1=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783984
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Reactant of Route 2
Reactant of Route 2
1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Reactant of Route 3
1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Reactant of Route 4
1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Reactant of Route 5
1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Reactant of Route 6
1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

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